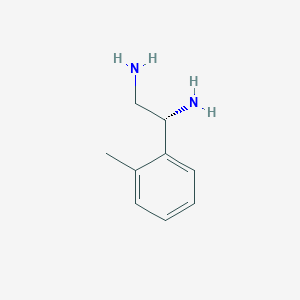
Ethyl2-cyanoethanecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyanoethanecarboximidate is an organic compound with the molecular formula C5H8N2O. It is a versatile chemical used in various fields of scientific research and industry due to its unique reactivity and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanoethanecarboximidate can be synthesized through the reaction of ethyl cyanoacetate with various amines. One common method involves the solvent-free reaction of ethyl cyanoacetate with amines at elevated temperatures. For instance, the reaction can be carried out by stirring ethyl cyanoacetate with amines at 70°C for several hours .
Industrial Production Methods
In industrial settings, the production of ethyl 2-cyanoethanecarboximidate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyanoethanecarboximidate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles to form substituted products.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with ethyl 2-cyanoethanecarboximidate include bases, acids, and other nucleophiles. The reaction conditions typically involve moderate to high temperatures and may require the use of solvents such as ethanol or methanol .
Major Products Formed
The major products formed from reactions involving ethyl 2-cyanoethanecarboximidate depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products are typically substituted imidates, while in cyclization reactions, heterocyclic compounds are formed .
Applications De Recherche Scientifique
Ethyl 2-cyanoethanecarboximidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl 2-cyanoethanecarboximidate involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Ethyl 2-cyanoethanecarboximidate can be compared with other similar compounds such as ethyl cyanoacetate and ethyl 2-cyanoethanimidoate. While all these compounds share similar structural features, ethyl 2-cyanoethanecarboximidate is unique in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
List of Similar Compounds
- Ethyl cyanoacetate
- Ethyl 2-cyanoethanimidoate
- Methyl cyanoacetate
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
ethyl 3-cyanopropanimidate |
InChI |
InChI=1S/C6H10N2O/c1-2-9-6(8)4-3-5-7/h8H,2-4H2,1H3 |
Clé InChI |
GOXXPLKSABYZSU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



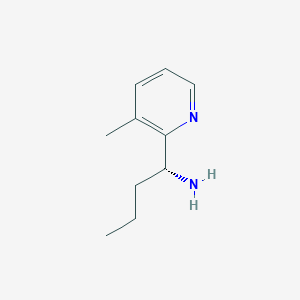

![(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15238076.png)
![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)

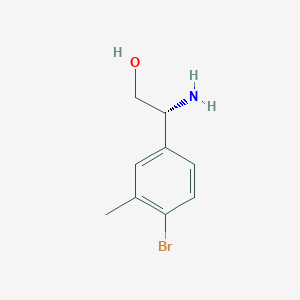

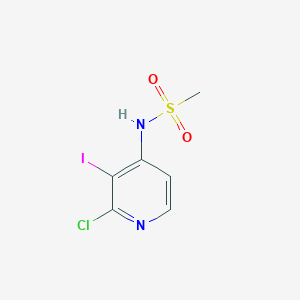
![(1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238100.png)
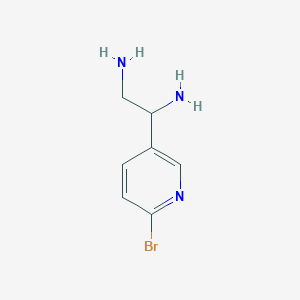
![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)
